3-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine hydrochloride
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Overview
Description
3-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine hydrochloride is a chemical compound known for its unique structural features and significant applications in various fields. The presence of a trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)aniline and cyclohexanone.
Cyclization Reaction: The key step involves a cyclization reaction where 3-(trifluoromethyl)aniline reacts with cyclohexanone in the presence of a suitable catalyst, such as an acid or base, to form the tetrahydroquinoline ring.
Amine Formation: The resulting intermediate undergoes further reactions to introduce the amine group at the 5-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalyst Optimization: Employing highly efficient catalysts to reduce reaction times and improve selectivity.
Purification Techniques: Implementing advanced purification methods such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the tetrahydroquinoline ring to produce different hydrogenated forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
3-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline: Lacks the amine group, resulting in different chemical properties.
5,6,7,8-Tetrahydroquinolin-5-amine: Does not have the trifluoromethyl group, affecting its stability and reactivity.
Uniqueness
3-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine hydrochloride is unique due to the presence of both the trifluoromethyl and amine groups, which confer enhanced stability, reactivity, and biological activity compared to similar compounds.
This detailed overview highlights the significance of this compound in various scientific and industrial applications
Properties
CAS No. |
2703780-57-6 |
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Molecular Formula |
C10H12ClF3N2 |
Molecular Weight |
252.66 g/mol |
IUPAC Name |
3-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine;hydrochloride |
InChI |
InChI=1S/C10H11F3N2.ClH/c11-10(12,13)6-4-7-8(14)2-1-3-9(7)15-5-6;/h4-5,8H,1-3,14H2;1H |
InChI Key |
MLJSFNXASIRAMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)N=CC(=C2)C(F)(F)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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